2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine
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Overview
Description
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine is an organic compound that features a unique indene structure with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine typically involves the reaction of indene derivatives with amine-containing reagents. One common method is the reductive amination of indene-4,7-dione with aminomethyl compounds under hydrogenation conditions. This process often employs catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient catalytic systems is crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted indene derivatives.
Scientific Research Applications
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. Additionally, the indene core can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-Amino-2-methylpropan-1-ol
- 2-(Aminomethyl)phenol
Uniqueness
Compared to similar compounds, 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine stands out due to its unique indene structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
917805-19-7 |
---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine |
InChI |
InChI=1S/C10H15N3/c11-5-6-3-7-8(4-6)10(13)2-1-9(7)12/h1-2,6H,3-5,11-13H2 |
InChI Key |
AMCKNCZWQUPIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C(C=CC(=C21)N)N)CN |
Origin of Product |
United States |
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